

Technical Application Note: Optimized Oral Formulation & Administration of PKI-179

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Compound of Interest

Compound Name: PKI-179 (hydrate)

CAS No.: 1634621-81-0

Cat. No.: B593761

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Executive Summary & Compound Profile

PKI-179 is a potent, orally bioavailable, dual inhibitor of PI3K (Class I isoforms) and mTOR (mTORC1/mTORC2). Originally developed during the exploration of bis-morpholino triazine derivatives (related to PKI-587/gedatolisib), it is designed to overcome the feedback loop activation of AKT that often limits the efficacy of pure mTOR inhibitors (rapalogs).^[1]

PKI-179 presents classic BCS Class II/IV characteristics: high permeability but low aqueous solubility.^[2] It is a lipophilic solid that resists simple dissolution in water.

Physicochemical Challenges

PKI-179 presents classic BCS Class II/IV characteristics: high permeability but low aqueous solubility.^[2] It is a lipophilic solid that resists simple dissolution in water.

- Critical Failure Point: Attempting to dissolve PKI-179 in pure saline or PBS will result in immediate precipitation, clogged gavage needles, and erratic pharmacokinetic (PK) profiles.^{[2][1]}
- Solution: The compound must be formulated as a stable homogeneous suspension using a viscosifying agent (Methylcellulose) and a surfactant (Tween 80) to ensure uniform dosing.^{[2][1]}

Parameter	Specification
Chemical Name	N-[4-[4-(4-morpholinyl)-6-(3-oxa-8-azabicyclo[3.2.1]oct-8-yl)-1,3,5-triazin-2-yl]phenyl]-N'-4-pyridinyl-urea
Molecular Weight	488.54 g/mol
Target	PI3K / / / & mTOR
Primary Vehicle	0.5% Methylcellulose (MC) + 0.2% Tween 80 in ddH ₂ O
Rec.[1][3] Dose (Mouse)	50 mg/kg (QD)
Dosing Volume	10 mL/kg (Standard)

Formulation Chemistry & Protocol

The following protocol replicates the vehicle composition cited in the primary medicinal chemistry disclosure by Venkatesan et al. (2010). This vehicle provides steric stabilization (via Methylcellulose) to prevent particle aggregation and reduces surface tension (via Tween 80) to wet the hydrophobic drug powder.[1]

Reagents Required[1][2][4][5]

- PKI-179 Solid Powder (Store at -20°C, desiccated).
- Methylcellulose (MC): Viscosity 400 cP (2% solution).[2][1]
- Tween 80 (Polysorbate 80): Viscous liquid.[2][1]

- Sterile Water for Injection or ddH₂O.[2]

Step-by-Step Preparation (Example: 20 mL Batch @ 5 mg/mL)

Target Concentration: 5 mg/mL (To deliver 50 mg/kg at 10 mL/kg volume).[2][1]

Phase A: Vehicle Preparation (Stock)

Note: Prepare the vehicle stock in advance; it can be stored at 4°C for 2-4 weeks.[2][1]

- Heat 50 mL of ddH₂O to ~70°C.
- Slowly disperse 0.5 g Methylcellulose powder into the hot water while stirring magnetically. (Hot dispersion prevents clumping).[2][1]
- Remove from heat and add remaining 50 mL of cold ddH₂O.
- Stir at 4°C overnight to allow full hydration (solution will become clear and viscous).
- Add 0.2 mL Tween 80 (0.2% v/v) and mix thoroughly.
- Filter sterilize (0.22 µm) if long-term storage is required.[2][1]

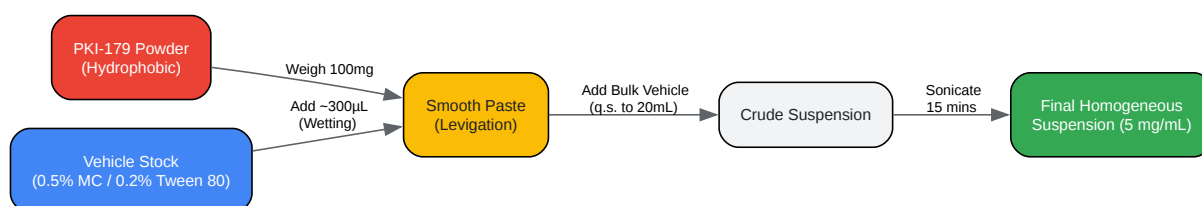
Phase B: Drug Suspension (Daily Prep)

Note: Prepare fresh weekly. Store at 4°C.[2][1]

- Weighing: Accurately weigh 100 mg of PKI-179 into a mortar or a glass vial.
- Levigation (The "Wetting" Step):
 - Crucial Step: Do NOT add the bulk vehicle yet.[2]
 - Add a small volume (approx. 200-300 µL) of the Vehicle Stock directly to the powder.[2][1]
 - Use a pestle (if mortar) or a spatula (if vial) to grind the powder into a smooth, thick paste. This eliminates air pockets and ensures the hydrophobic powder is fully wetted.

- Dilution:
 - Gradually add the remaining Vehicle Stock to reach a final volume of 20 mL.
 - Mix continuously during addition to prevent clumping.[2]
- Homogenization:
 - Vortex vigorously for 2 minutes.
 - Sonication: Sonicate in a water bath for 10-15 minutes. The suspension should appear milky white and uniform, with no visible large particulates.

Visualization: Formulation Workflow



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Figure 1: Critical Levigation Workflow. The intermediate "Paste" step is essential to prevent hydrophobic aggregation.

In Vivo Administration Protocol (Mouse Xenograft) [1][2][6][7]

Dosing Parameters

- Route: Oral Gavage (p.o.)
- Frequency: QD (Once Daily).

- Dose Range: 10 mg/kg (Threshold) to 100 mg/kg (Max Tolerated).[2] 50 mg/kg is the recommended efficacious dose.
- Volume: 10 mL/kg (e.g., 200 μ L for a 20g mouse).[1]

Administration Technique[1][2][5][6][7][8][9]

- Resuspend: Immediately prior to dosing, vortex the vial. Suspensions settle over time.[2]
- Syringe Loading: Use a 1 mL syringe. Avoid introducing air bubbles.[2]
- Needle Selection: Use a 20G or 22G ball-tipped gavage needle. Smaller needles (24G) may clog due to the suspension particles.[2][1]
- Restraint: Firmly scruff the mouse to align the esophagus.
- Insertion: Gently pass the needle down the esophagus.[2] If resistance is felt, STOP. Do not force, as esophageal rupture is fatal.[2]
- Delivery: Depress plunger smoothly. Withdraw needle gently.[2]

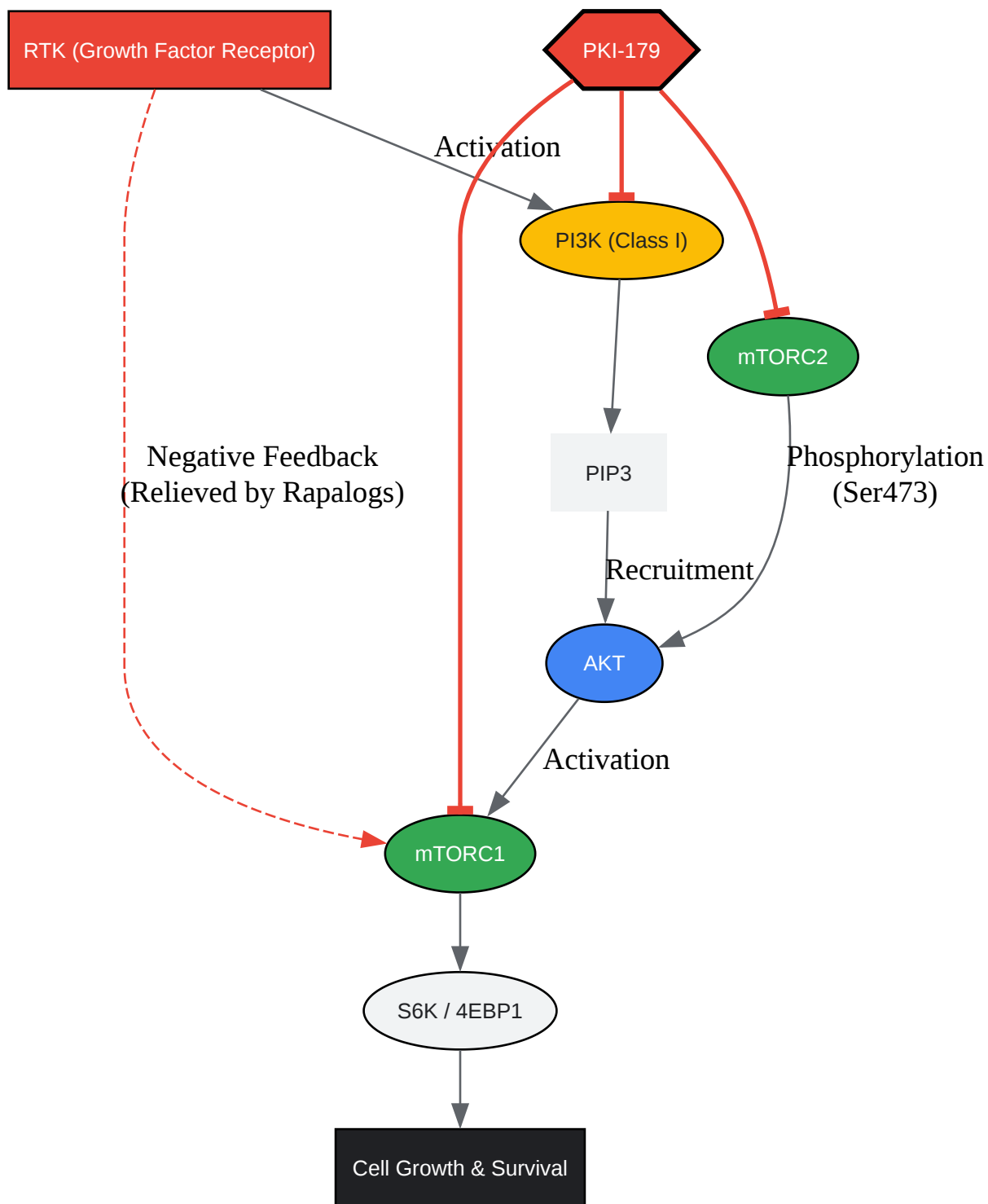
Pharmacodynamics & Mechanism of Action[10]

To validate the efficacy of PKI-179 in your model, you must measure downstream biomarkers. [2] PKI-179 differs from rapamycin (mTORC1 only) by blocking the PI3K-dependent feedback loop.[1]

Key Biomarkers (Western Blot / IHC)[1][2]

- p-AKT (Ser473): Direct readout of mTORC2 inhibition.[2][1] Expected Result: Decrease.
- p-AKT (Thr308): Direct readout of PI3K/PDK1 inhibition.[2][1] Expected Result: Decrease.
- p-S6 (Ser235/236): Readout of mTORC1 inhibition. Expected Result: Decrease.
- p-4EBP1: Readout of mTORC1-dependent translation control. Expected Result: Decrease.

Visualization: Signaling Pathway Blockade



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Figure 2: Dual Inhibition Mechanism. PKI-179 blocks PI3K, mTORC1, and mTORC2, preventing the AKT reactivation loop common in single-agent therapies.[2][1]

Troubleshooting & FAQ

Issue	Probable Cause	Corrective Action
Needle Clogging	Particles too large.[2]	Increase sonication time; Ensure powder was "wetted" properly with Tween 80 before adding bulk MC.
Precipitation in Stomach	pH shock.	PKI-179 is stable in this suspension, but ensure animals are not fasted excessively (>4 hrs) unless required, to maintain gastric motility.[2]
Inconsistent Efficacy	Settling of suspension.	Vortex the dosing vial between every 3-4 mice.
Weight Loss >15%	Toxicity.	Reduce dose to 25 mg/kg or switch to a "5 days on / 2 days off" schedule.

References

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